molecular formula C8H5ClN2O2 B11899936 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2306274-68-8

8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B11899936
CAS No.: 2306274-68-8
M. Wt: 196.59 g/mol
InChI Key: GREGZELELBJOON-UHFFFAOYSA-N
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Description

8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with ethyl acetoacetate, followed by cyclization and subsequent chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison: 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

2306274-68-8

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

8-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-3-7(5)11/h1-4H,(H,12,13)

InChI Key

GREGZELELBJOON-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=CC2=C1Cl)C(=O)O

Origin of Product

United States

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